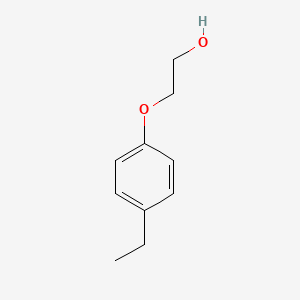

2-(4-Ethylphenoxy)ethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-ethylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-9-3-5-10(6-4-9)12-8-7-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKROJQUJYKRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77029-70-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-ethylphenyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77029-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20341326 | |

| Record name | Ethanol, 2-(4-ethylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54411-10-8 | |

| Record name | Ethanol, 2-(4-ethylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Ethylphenoxy Ethanol and Analogues

Established Synthetic Routes to 2-(4-Ethylphenoxy)ethanol

Traditional methods for synthesizing this compound are robust and widely practiced. They primarily involve the formation of an ether linkage between the 4-ethylphenol (B45693) moiety and an ethanol (B145695) group.

The most common method for creating the aryloxyethanol structure is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then attacks an alkyl halide. masterorganicchemistry.comwvu.edu In the synthesis of this compound, 4-ethylphenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium 4-ethylphenoxide salt. utahtech.eduyoutube.com This phenoxide then reacts with a 2-haloethanol, typically 2-chloroethanol (B45725) or 2-bromoethanol (B42945), via a bimolecular nucleophilic substitution (SN2) mechanism to yield the final product. masterorganicchemistry.comresearchgate.net The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being common, although the parent alcohol can also be used. masterorganicchemistry.comresearchgate.net

An alternative nucleophilic substitution approach involves the ring-opening of an epoxide. In this method, the 4-ethylphenoxide anion acts as a nucleophile and attacks the electrophilic carbon of ethylene (B1197577) oxide. researchgate.net This reaction directly installs the 2-hydroxyethyl group onto the phenoxy moiety. The reaction is typically carried out under basic conditions to generate the phenoxide and may require elevated temperatures or pressures to facilitate the opening of the sterically less-hindered epoxide ring. This method is highly atom-economical as all atoms from the reactants are incorporated into the product.

Table 1: Comparison of Established Synthetic Routes

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | 4-Ethylphenol, 2-Chloroethanol, Base (e.g., NaOH, K₂CO₃) | Polar solvent (e.g., DMF, Ethanol), Heat (70-110°C) researchgate.net | Well-established, versatile, generally good yields. masterorganicchemistry.comwvu.edu | Requires stoichiometric base, can have long reaction times. researchgate.net |

| Epoxide Ring-Opening | 4-Ethylphenol, Ethylene Oxide, Base/Catalyst | Elevated temperature and pressure | High atom economy, direct installation of hydroxyethyl (B10761427) group. | Requires handling of gaseous ethylene oxide, potentially hazardous conditions. |

| Precursor Derivatization (e.g., Friedel-Crafts) | 2-Phenoxyethanol (B1175444), Acetyl Chloride, AlCl₃, then reduction | Multi-step process involving acylation and reduction | Allows for synthesis from different starting materials. | Lower overall yield, more synthetic steps, generates more waste. |

Novel and Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing compounds like this compound. mdpi.comacs.org These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. imist.ma

The use of catalysts can significantly improve the efficiency of etherification reactions. rsc.org Phase-transfer catalysis (PTC) is a particularly effective strategy for the Williamson synthesis. tcichemicals.comwikipedia.orgptfarm.pl A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. utahtech.educrdeepjournal.orgresearchgate.net This allows the reaction to proceed under milder conditions, often in a biphasic system (e.g., water and an organic solvent), which simplifies workup and reduces the need for harsh, anhydrous solvents. tcichemicals.comptfarm.pl This catalytic cycle enhances reaction rates and can lead to higher yields with minimal catalyst loading. wikipedia.orgcrdeepjournal.org

A major goal of green chemistry is to eliminate or reduce the use of volatile and hazardous organic solvents. acs.orgorgchemres.org Solvent-free, or neat, reaction conditions represent a significant step towards this goal. rsc.orgrsc.org These reactions can be facilitated by techniques such as mechanochemistry (ball milling) or by simply heating the neat mixture of reactants. mdpi.com

Microwave-assisted synthesis is another powerful green technique that can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. cem.comajol.infoomicsonline.org When applied to the synthesis of aryloxyethanols, microwave irradiation under solvent-free conditions can provide a rapid and efficient route to the desired product, minimizing energy consumption and waste generation. mdpi.comoatext.com For example, the reaction of 4-ethylphenol and 2-chloroethanol with a solid base like potassium carbonate can be carried out neat in a microwave reactor to afford this compound in high yield. imist.ma

Table 2: Examples of Green Chemistry Approaches

| Strategy | Catalyst/Condition | Key Reagents | Environmental Benefit | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium Bromide (TBAB) | 4-Ethylphenol, 2-Chloroethanol, NaOH(aq) | Avoids hazardous anhydrous solvents, milder conditions, easier workup. | utahtech.edutcichemicals.comcrdeepjournal.org |

| Microwave-Assisted Synthesis | Microwave Irradiation (Solvent-free) | 4-Ethylphenol, 2-Chloroethanol, K₂CO₃ (solid) | Drastically reduced reaction times, energy efficiency, no solvent waste. | cem.commdpi.com |

| Mechanochemistry | Ball Milling (Solvent-free) | Solid reactants and base | Eliminates bulk solvent use, reduces waste, energy efficient. | rsc.orgmdpi.com |

Atom Economy and Reaction Efficiency Considerations

The synthesis of this compound is often approached through the Williamson ether synthesis. byjus.comwikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org While effective, the atom economy of this reaction is not optimal due to the formation of a salt byproduct. For instance, reacting sodium 4-ethylphenoxide with 2-bromoethanol yields this compound and sodium bromide.

A "green chemistry" approach to producing phenoxyethanol (B1677644) and its derivatives involves reacting a substituted phenol with ethylene carbonate in the presence of alkaline catalysts. google.comgoogle.com This method can be disadvantageous due to the formation of unwanted condensation by-products and challenges in catalyst recovery. google.com Research has explored the use of heterogeneous alkaline catalysts, such as Na-Mordenite, which can be more easily separated from the reaction mixture. google.com

The reaction yield, a measure of reaction efficiency, can range from 50-95% in laboratory settings for the Williamson ether synthesis. byjus.comwikipedia.org Industrial processes, however, can achieve near-quantitative conversion. wikipedia.org Factors influencing the yield include reaction temperature, which is typically between 50 to 100 °C, and reaction time, which can be from 1 to 8 hours. wikipedia.org To enhance the reaction rate, particularly with unreactive alkylating agents, an iodide salt can be added as a catalyst. byjus.com In some cases, silver oxide is used to facilitate the departure of the halide leaving group. byjus.com

Another synthetic route is the reaction of a phenol with ethylene oxide in an alkaline environment, using catalysts like sodium hydroxide, ammonia, or alkaline resins. google.comgoogle.com However, this method has disadvantages, including the use of gaseous ethylene oxide. google.com

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Reactants | Catalyst/Conditions | Atom Economy Considerations | Typical Yields |

|---|---|---|---|---|

| Williamson Ether Synthesis | Sodium 4-ethylphenoxide, 2-Bromoethanol | 50-100 °C | Formation of salt byproduct (e.g., NaBr) | 50-95% (Lab) byjus.comwikipedia.org |

| Ethylene Carbonate Route | 4-Ethylphenol, Ethylene Carbonate | Alkaline catalysts (e.g., Na-Mordenite) | Byproduct formation, catalyst recovery challenges google.comgoogle.com | High but can be variable unibo.it |

Multi-Step Synthesis of Complex Derivatives Incorporating the this compound Moietybenchchem.comresearchgate.net

The this compound structure is a key component in the synthesis of more complex molecules. researchgate.netnih.gov These multi-step syntheses often begin with the this compound moiety, which is then elaborated through various chemical transformations.

The hydroxyl group of this compound is a prime site for introducing new functional groups. Common strategies include:

Esterification: The alcohol can be reacted with carboxylic acids or their derivatives to form esters. pu-toyama.ac.jp

Etherification: Further reaction with alkyl halides can extend the ether chain. msu.edu

Conversion to a Leaving Group: The hydroxyl group can be converted to a sulfonate ester (like a tosylate or mesylate), which is a good leaving group for subsequent nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com This allows for the introduction of a wide range of nucleophiles.

For example, the synthesis of N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline involves intermediates like 4-ethylphenol and derivatives of ethylene oxide. In another instance, 2-((4-ethylphenoxy)methyl)benzoylthioureas are synthesized from a 2-((4-ethylphenoxy)methyl)benzoic acid intermediate. researchgate.net The synthesis of certain bioactive compounds involves the reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with various primary aromatic amines. nih.gov

The order and conditions of reactions in a multi-step synthesis are critical for maximizing yield and purity. vulcanchem.com For instance, in the synthesis of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-ethylphenoxy)propan-2-ol hydrochloride, key parameters that affect the outcome include solvent choice, temperature control, and purification methods. vulcanchem.com Polar aprotic solvents like DMSO can increase reaction rates but may complicate purification. vulcanchem.com Typical reaction temperatures are in the range of 60–80°C to balance reaction kinetics with the formation of side-products. vulcanchem.com

Optimization of reaction conditions is a common practice. For the synthesis of some bis-thiazole derivatives, different bases and solvents were tested to find the optimal conditions for the reaction, with sodium acetate (B1210297) in ethanol at 80°C providing the best yield. researchgate.net

Table 2: Parameters in Multi-Step Synthesis Optimization

| Parameter | Considerations | Example |

|---|---|---|

| Solvent | Polarity, solubility of reactants, boiling point | Polar aprotic solvents (e.g., DMSO, DMF) can enhance reaction rates but may complicate purification. vulcanchem.comalfa-chemistry.com |

| Temperature | Reaction kinetics vs. side-product formation | 60–80°C is a common range to balance these factors. vulcanchem.com |

| Catalyst | Activity, selectivity, ease of removal | Phase-transfer catalysts like tetrabutylammonium bromide can be used in Williamson ether synthesis. utahtech.edu |

| Base | Strength, solubility, steric hindrance | Sodium hydride (NaH) is a strong base often used to deprotonate alcohols. libretexts.org |

The purification of intermediates is essential for the success of a multi-step synthesis. Common techniques include:

Extraction: This is used to separate the product from the reaction mixture based on solubility differences. google.com For example, after a reaction, the product can be extracted with an organic solvent like methylene (B1212753) chloride, followed by washing with an aqueous alkaline solution. google.comgoogle.com

Distillation: This technique separates compounds based on differences in their boiling points and is often performed under reduced pressure for high-boiling compounds. google.commasterorganicchemistry.com

Crystallization: This method purifies solid compounds by dissolving them in a suitable solvent at a high temperature and then allowing the solution to cool, which causes the pure compound to crystallize. masterorganicchemistry.com

Chromatography: Column chromatography is a widely used technique to separate components of a mixture based on their differential adsorption to a stationary phase. vulcanchem.comrsc.org Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate conditions for column chromatography. rsc.org High-performance liquid chromatography (HPLC) is another powerful separation technique.

The choice of purification method depends on the physical and chemical properties of the intermediate. For example, in the synthesis of 4-ethylanisole (B128215) from 4-ethylphenol, the workup involves extraction with ether, washing with sodium hydroxide solution, and drying the organic layer, followed by column chromatography for purification. utahtech.edu

Advanced Spectroscopic and Structural Characterization Studies of 2 4 Ethylphenoxy Ethanol

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful tool for the unambiguous structural assignment and conformational analysis of 2-(4-Ethylphenoxy)ethanol.

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Based on the analysis of analogous compounds, such as 4-ethylphenol (B45693), the aromatic protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets. The ethyl group protons will present as a quartet for the methylene (B1212753) group and a triplet for the methyl group. The protons of the ethanol (B145695) moiety will exhibit characteristic shifts for the two methylene groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | -CH₃ (ethyl) | ~1.2 | ~16 |

| 2 | -CH₂- (ethyl) | ~2.6 | ~28 |

| 3 | Aromatic C-H | ~7.1 | ~129 |

| 4 | Aromatic C-H | ~6.8 | ~115 |

| 5 | Aromatic C-Et | - | ~138 |

| 6 | Aromatic C-O | - | ~157 |

| 7 | -O-CH₂- | ~4.0 | ~69 |

| 8 | -CH₂-OH | ~3.8 | ~61 |

| 9 | -OH | Variable | - |

2D NMR Spectroscopy (COSY and HSQC): To confirm the assignments and establish connectivity, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, cross-peaks are expected between the methyl and methylene protons of the ethyl group, and between the two methylene groups of the ethanol moiety. This confirms the ethyl and ethanol fragments.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded protons and carbons. This experiment is crucial for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the proton signal at ~2.6 ppm would show a correlation to the carbon signal at ~28 ppm, confirming the assignment of the ethyl methylene group.

Theoretical calculations on related molecules like 2-phenoxyethanol (B1175444) suggest that the most stable conformations are those that minimize steric hindrance and allow for favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the ether oxygen. Analysis of vicinal proton-proton coupling constants (³JHH) across the O-CH₂-CH₂-OH fragment can provide insight into the predominant dihedral angle, and therefore the gauche or anti conformation of this part of the molecule.

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of intramolecular processes that are on the NMR timescale, such as bond rotations. For this compound, DNMR could be employed to investigate the rotational barriers around the aryl-O and O-CH₂ bonds.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a single, averaged peak. From the coalescence temperature and the frequency difference between the signals of the individual conformers, the activation energy for the rotational barrier can be calculated. Such studies provide valuable information about the molecule's flexibility and the energetic landscape of its conformational changes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

The IR and Raman spectra of this compound can be interpreted by assigning the observed vibrational bands to specific motions of the atoms.

Aromatic Ring Vibrations: The presence of the 1,4-disubstituted benzene ring will give rise to characteristic bands. C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern, with a strong band expected in the 850-800 cm⁻¹ range for a 1,4-disubstituted ring.

Ethyl Group Vibrations: The ethyl group will exhibit characteristic C-H stretching vibrations around 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric). C-H bending vibrations will be observed in the 1460-1375 cm⁻¹ region.

Ether Linkage: The C-O-C stretching vibrations of the ether group are expected to produce strong bands in the IR spectrum, typically in the 1270-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

Ethanol Moiety: The hydroxyl group gives rise to a characteristic broad O-H stretching band in the IR spectrum, typically centered around 3400 cm⁻¹, due to hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected as a strong band around 1050 cm⁻¹.

Interactive Data Table: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| O-H Stretch (H-bonded) | 3500-3200 | IR |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980-2850 | IR, Raman |

| Aromatic C=C Stretch | 1610-1450 | IR, Raman |

| Aliphatic C-H Bend | 1470-1370 | IR |

| Asymmetric C-O-C Stretch | 1270-1200 | IR |

| Symmetric C-O-C Stretch | 1050-1000 | IR |

| C-O Stretch (alcohol) | ~1050 | IR |

| Aromatic C-H Out-of-Plane Bend | 850-800 | IR |

In situ and operando IR spectroscopy are powerful techniques for monitoring chemical reactions as they occur, providing real-time information on the concentrations of reactants, intermediates, and products. These methods are invaluable for understanding reaction kinetics, mechanisms, and pathways.

In the context of this compound, these techniques could be applied to monitor its synthesis, for example, through the Williamson ether synthesis from 4-ethylphenol and 2-chloroethanol (B45725). By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the progress of the reaction can be followed by monitoring the disappearance of the phenolic O-H stretch of the starting material and the appearance of the characteristic C-O-C stretching bands of the ether product. This allows for the optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yield and minimize by-product formation. Operando spectroscopy would additionally involve simultaneous measurement of the reaction's catalytic activity, providing a direct correlation between the observed molecular species and the catalytic performance.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragments produced upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental composition from the exact mass, distinguishing it from other compounds with the same nominal mass.

The molecular formula of this compound is C₁₀H₁₄O₂. The theoretical exact mass of its molecular ion ([M]⁺) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. HRMS analysis would be expected to yield an experimental mass that corresponds closely to this theoretical value, thereby confirming the molecular formula.

| Isotope | Exact Mass (Da) | Number of Atoms | Total Mass Contribution (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 10 | 120.000000 |

| ¹H | 1.007825 | 14 | 14.10955 |

| ¹⁶O | 15.994915 | 2 | 31.98983 |

| Theoretical Exact Mass of [C₁₀H₁₄O₂] | 166.09938 |

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific m/z ratio are selected and then fragmented further to generate a secondary mass spectrum. wikipedia.org This fragmentation pattern provides detailed information about the molecule's structure, connectivity, and functional groups.

For this compound, fragmentation is expected to occur at the weakest bonds and through characteristic pathways for ethers, alcohols, and aromatic compounds. libretexts.org The primary fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.

Ether Bond Cleavage: Scission of the C-O bond between the aromatic ring and the ethoxy group.

Side-Chain Fragmentation: Loss of small neutral molecules like water (H₂O) from the ethanol moiety or cleavage within the ethyl group of the phenoxy ring. docbrown.info

The analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecule's structure. Below is a table of plausible fragment ions that could be observed in the tandem mass spectrum of this compound.

| Proposed Fragment Ion Structure | m/z (Nominal) | Origin of Fragment |

|---|---|---|

| [CH₃CH₂C₆H₄O]⁺ | 121 | Cleavage of the O-CH₂ bond of the side chain |

| [HOC₂H₄]⁺ | 45 | Cleavage of the ArO-C₂H₄OH bond with charge retention on the ethanol fragment |

| [C₂H₅]⁺ | 29 | Loss of the ethyl group from the aromatic ring |

| [M - H₂O]⁺ | 148 | Loss of a water molecule from the parent ion |

| [M - C₂H₄O]⁺ | 122 | Loss of ethylene (B1197577) oxide from the parent ion |

X-ray Crystallography for Solid-State Structure Determination

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal how individual molecules pack together to form the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. rsc.org Based on the molecule's functional groups, the following interactions would be anticipated:

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a strong hydrogen bond donor, while the ether oxygen and the hydroxyl oxygen can act as acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks, which are primary determinants of the crystal architecture.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align.

C-H···π Interactions: Hydrogen atoms from the ethyl and ethanol groups could interact with the π-systems of neighboring aromatic rings.

Tools such as Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts, providing insights into the relative importance of each type of interaction in the crystal packing, as has been done for structurally related molecules. mdpi.com

| Interaction Type | Atoms/Groups Involved | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding (O-H···O) | Hydroxyl group (donor), Ether & Hydroxyl oxygens (acceptors) | Primary structural motif, forming chains or sheets |

| π-π Stacking | Aromatic rings | Stabilizes packing through parallel or offset arrangements |

| C-H···π Interactions | Aliphatic C-H bonds and aromatic rings | Contributes to the three-dimensional packing arrangement |

| Van der Waals Forces | All atoms | Overall crystal cohesion |

The this compound molecule itself is achiral as it does not possess a stereocenter. Therefore, it cannot exist as enantiomers, and its crystals will belong to a centrosymmetric or non-enantiopure space group.

However, if a chiral derivative of this compound were synthesized (for example, by introducing a chiral center on the side chain), X-ray crystallography would be the most reliable method for determining its absolute configuration. By analyzing the diffraction data, particularly using anomalous dispersion effects, the unambiguous spatial arrangement of atoms can be determined, allowing for the assignment of the R or S configuration at the stereocenter.

Computational and Theoretical Chemistry Investigations of 2 4 Ethylphenoxy Ethanol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and reactivity of molecules. These first-principles approaches solve the electronic Schrödinger equation to determine molecular properties. DFT, in particular, is widely used for its balance of accuracy and computational efficiency, making it suitable for studying molecules of the size of 2-(4-Ethylphenoxy)ethanol. researchgate.net

Optimization of Molecular Geometries and Conformational Landscapes

Before calculating properties, the first step is to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, this process involves exploring its conformational landscape.

The molecule possesses several rotatable bonds, primarily:

The C-C-O-C dihedral angle of the ether linkage.

The C-O-C-C dihedral angle of the ethoxy group.

The O-C-C-O dihedral angle involving the hydroxyl group.

By systematically rotating these bonds, a potential energy surface (PES) scan can be performed to identify various conformers, such as anti and gauche arrangements. nih.gov The relative energies of these conformers are calculated to determine their populations at a given temperature. For similar glycol ethers, studies have shown that intramolecular hydrogen bonding between the hydroxyl hydrogen and the ether oxygen can significantly stabilize certain gauche conformers. uc.pt

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

For this compound, FMO analysis would likely reveal:

HOMO: The HOMO is expected to be localized primarily on the electron-rich phenoxy group, particularly the oxygen atom and the aromatic ring, which are regions of high electron density.

LUMO: The LUMO is likely distributed over the antibonding orbitals of the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org It illustrates the electrostatic potential experienced by a positive test charge. For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Regions of negative potential are expected around the electronegative oxygen atoms of the ether and hydroxyl groups, indicating sites susceptible to electrophilic attack. youtube.com

Positive Potential (Blue): A region of strong positive potential would be located around the acidic hydrogen of the hydroxyl group, highlighting its potential as a hydrogen bond donor. wolfram.com

Neutral Potential (Green): The ethyl group and aromatic hydrogens would exhibit a relatively neutral potential.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be used to interpret and verify experimental data. Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies are used to analyze Infrared (IR) and Raman spectra. researchgate.net

For this compound, these calculations can:

Predict UV-Vis Spectra: TD-DFT calculations can identify the electronic transitions responsible for UV absorption, which are typically π-π* transitions within the aromatic ring.

Assign Vibrational Modes: Calculated IR and Raman spectra help in assigning specific vibrational modes to experimentally observed peaks. researchgate.net Key predicted vibrations would include the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and various aromatic C-H and C=C stretching and bending modes. Comparing calculated and experimental spectra can confirm the molecular structure and conformational preferences. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular behavior in condensed phases, such as in a liquid or solution. mdpi.com

Conformational Sampling and Solvent Effects

MD simulations are an excellent tool for exploring the conformational landscape of flexible molecules in a solution, providing insights beyond the gas-phase, minimum-energy structures obtained from quantum calculations. By simulating this compound in a box of explicit solvent molecules (like water, ethanol (B145695), or methanol), one can observe how the molecule dynamically samples different conformations. researchgate.net

The solvent plays a critical role in determining conformational preferences. chemrxiv.org For example:

In polar, protic solvents like water, solvent molecules can form hydrogen bonds with both the ether and hydroxyl oxygens of this compound.

These interactions can disrupt or stabilize intramolecular hydrogen bonds, altering the equilibrium between different conformers compared to the gas phase.

Simulations of similar molecules like ethylene (B1197577) glycol in water show that solvent interactions significantly influence the distribution of dihedral angles. nih.gov

Intermolecular Interactions in Condensed Phases

MD simulations provide a powerful lens to examine the specific non-covalent interactions between this compound and surrounding solvent molecules. These interactions govern its solubility, miscibility, and macroscopic properties. The primary intermolecular forces at play are:

Hydrogen Bonding: The hydroxyl group acts as a strong hydrogen bond donor and acceptor. The ether oxygen can also act as a hydrogen bond acceptor.

Van der Waals Interactions: These include dispersion forces and dipole-dipole interactions, which are significant for the aromatic ring and the aliphatic ethyl and ethoxy chains.

To quantify these interactions, analyses such as the Radial Distribution Function (RDF) are employed. The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. researchgate.net For instance, calculating the RDF between the hydroxyl hydrogen of this compound and the oxygen atoms of water molecules would reveal the precise distance and coordination number of the first solvation shell, providing a detailed picture of the hydrogen bonding structure. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental methods alone. This typically involves the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction.

Transition State Characterization and Reaction Pathway Analysis

A critical aspect of understanding a reaction mechanism is the identification and characterization of transition states. These are high-energy, transient molecular configurations that represent the energetic barrier between reactants and products. Computational methods allow for the precise determination of the geometry, vibrational frequencies, and electronic structure of these transition states. By connecting reactants, transition states, and products, a complete reaction pathway can be mapped. For this compound, such an analysis would be invaluable for understanding its synthesis, degradation, or potential reactions with other molecules. However, no specific studies detailing these pathways have been published.

Energy Profiles and Kinetic Parameters Prediction

Once a reaction pathway is established, computational models can be used to generate a detailed energy profile, illustrating the energy changes that occur as the reaction progresses. From this profile, key kinetic parameters such as activation energies and rate constants can be predicted. This information is crucial for understanding the feasibility and speed of a reaction under various conditions. The prediction of these parameters for reactions involving this compound would require dedicated computational studies, which are currently absent from the scientific record.

Advanced Computational Techniques (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties such as electrostatic potential and normalized contact distance onto a unique molecular surface, researchers can gain a deep understanding of how molecules pack together and the nature of the non-covalent forces at play. This technique provides a "fingerprint" of the intermolecular interactions, highlighting the contributions of different types of contacts, such as hydrogen bonds and van der Waals forces. While Hirshfeld surface analysis has been applied to a wide array of organic compounds, a specific analysis for this compound has not been reported.

Chemical Reactivity and Mechanistic Studies of 2 4 Ethylphenoxy Ethanol

Oxidation and Reduction Pathways of the Hydroxyl and Ether Linkages

The presence of both a primary alcohol and an ether group on the same molecule allows for selective transformations under controlled conditions. The reactivity of each functional group can be targeted by choosing appropriate reagents and reaction parameters.

Selective Oxidation Reactions and Product Characterization

The primary hydroxyl group of 2-(4-Ethylphenoxy)ethanol is susceptible to oxidation to yield either the corresponding aldehyde, 2-(4-ethylphenoxy)acetaldehyde, or the carboxylic acid, 2-(4-ethylphenoxy)acetic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents are employed for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, are effective in halting the oxidation at the aldehyde stage. masterorganicchemistry.com Conversely, strong oxidizing agents, including potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. semanticscholar.org The oxidation of the parent compound, 2-phenoxyethanol (B1175444), has been shown to proceed through the aldehyde intermediate to form 2-phenoxyacetic acid.

| Oxidizing Agent Category | Reagent Examples | Primary Product from this compound |

| Mild Oxidants | Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), Swern Oxidation reagents | 2-(4-Ethylphenoxy)acetaldehyde |

| Strong Oxidants | Potassium Permanganate (KMnO4), Jones Reagent (CrO3/H2SO4) | 2-(4-Ethylphenoxy)acetic acid |

Product characterization is typically achieved through spectroscopic methods. The formation of the aldehyde can be confirmed by the appearance of a characteristic carbonyl stretch in the infrared (IR) spectrum and a downfield aldehyde proton signal in the 1H NMR spectrum. Further oxidation to the carboxylic acid is evidenced by a broad O-H stretch in the IR spectrum and the disappearance of the aldehyde proton signal in the 1H NMR spectrum, replaced by a carboxylic acid proton signal.

Reductive Transformations and their Mechanisms

The ether linkage in this compound, specifically the aryl C-O bond, is generally stable but can be cleaved under forcing reductive conditions. Such transformations are of interest for the deprotection of phenolic hydroxyl groups or the conversion of aryl ethers to arenes.

Acid-catalyzed cleavage with strong acids like HBr or HI can proceed via nucleophilic substitution. libretexts.org The reaction is initiated by protonation of the ether oxygen, making the adjacent alkyl carbon more electrophilic. A subsequent nucleophilic attack by the halide ion on the less sterically hindered carbon of the ether linkage leads to the cleavage of the C-O bond. In the case of an aryl alkyl ether, the products are typically a phenol (B47542) and an alkyl halide, as the aromatic ring is not susceptible to nucleophilic substitution. libretexts.org

Alternatively, metal-free reductive cleavage of C-O bonds in related acyloin derivatives has been demonstrated using neutral organic electron-donors, offering a milder approach to ether dealkoxylation. nih.gov The mechanism involves a single-electron transfer process.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Reactivity

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the ether oxygen and the ethyl group. The regioselectivity of these reactions is a key consideration.

Regioselectivity in Electrophilic Aromatic Substitution

The substituents on the benzene (B151609) ring of this compound, the 4-ethyl group and the 1-(2-hydroxyethoxy) group, are both ortho, para-directing activators. The ether oxygen is a stronger activating group than the alkyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the ether linkage (positions 2 and 6) and to a lesser extent at the position ortho to the ethyl group (position 3).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. For instance, nitration of dialkoxybenzenes has been shown to proceed with high regioselectivity, often influenced by the reaction conditions and the nature of the nitrating agent. nih.gov Similarly, regioselective halogenation of substituted benzenes can be achieved using various halogenating agents and catalysts. nih.govgrafiati.com

| Electrophilic Substitution Reaction | Typical Reagents | Predicted Major Products with this compound |

| Nitration | HNO3/H2SO4 | 2-(4-Ethyl-2-nitrophenoxy)ethanol |

| Bromination | Br2/FeBr3 | 2-(2-Bromo-4-ethylphenoxy)ethanol |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | 2-(2-Acyl-4-ethylphenoxy)ethanol |

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. baranlab.org The resulting aryllithium species can then react with a variety of electrophiles. uwindsor.ca

In this compound, the ether oxygen can act as a directing group. However, the presence of the acidic hydroxyl proton would necessitate its protection or the use of excess organolithium reagent. A more effective strategy would be to first convert the hydroxyl group into a more powerful DMG, such as a carbamate (B1207046). The O-carbamate group is one of the strongest DMGs in DoM chemistry. nih.gov Following the DoM and reaction with an electrophile, the carbamate can be readily cleaved to regenerate the hydroxyl group.

The general steps for a DoM strategy on a protected derivative of this compound would be:

Protection of the hydroxyl group as a potent DMG (e.g., O-carbamate).

Treatment with a strong base (e.g., s-BuLi/TMEDA) at low temperature to effect ortho-lithiation.

Quenching the aryllithium intermediate with an electrophile (e.g., an aldehyde, ketone, or alkyl halide).

Deprotection of the DMG to reveal the ortho-functionalized product.

Role as a Nucleophile or Electrophile in Condensation and Addition Reactions

The reactivity of this compound and its derivatives in condensation and addition reactions is centered around the hydroxyl and potential carbonyl functionalities.

The hydroxyl group of this compound can act as a nucleophile in various reactions. For instance, it can participate in Williamson ether synthesis by reacting with an alkyl halide in the presence of a base to form a more complex ether. It can also react with carbonyl compounds, such as aldehydes and ketones, under acidic or basic conditions to form hemiacetals and acetals.

Furthermore, the aldehyde derivative, 2-(4-ethylphenoxy)acetaldehyde, which can be synthesized via selective oxidation, can act as an electrophile in condensation reactions. A prominent example is the aldol (B89426) condensation, where in the presence of a base, an enolate is formed from an enolizable carbonyl compound, which then attacks the electrophilic carbonyl carbon of 2-(4-ethylphenoxy)acetaldehyde. wikipedia.orgsigmaaldrich.comlibretexts.org The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde. masterorganicchemistry.commagritek.com

For example, in a crossed aldol condensation, 2-(4-ethylphenoxy)acetaldehyde could react with a ketone like acetone (B3395972) in the presence of a base to form a β-hydroxy ketone, which upon dehydration would yield an α,β-unsaturated ketone. wikipedia.org

Reaction Kinetics and Thermodynamic Analysis of Transformations

Due to the lack of specific studies on this compound, a quantitative analysis of its reaction kinetics and thermodynamics is not possible at this time. The following sections outline the types of studies that would be necessary to build a complete understanding of this compound's reactivity.

Currently, there are no published studies that have determined the rate constants or activation energies for chemical transformations involving this compound. Such studies would be essential to understand the speed at which this compound undergoes reactions under various conditions. For example, investigating the ether cleavage of this compound in the presence of strong acids like hydrobromic or hydroiodic acid would provide valuable kinetic data. libretexts.orgopenstax.org This type of reaction is characteristic of ethers, but the specific rates and the energy barrier (activation energy) for this process in this compound have not been documented. wikipedia.org

A hypothetical kinetic study might involve monitoring the concentration of this compound over time in the presence of a reagent. The data collected would then be used to determine the reaction order and calculate the rate constant (k). By conducting these experiments at different temperatures, the activation energy (Ea) could be determined using the Arrhenius equation.

Table 1: Hypothetical Data for Kinetic Analysis of a Transformation of this compound This table is for illustrative purposes only, as no experimental data has been found.

| Temperature (K) | Initial Concentration (mol/L) | Rate of Reaction (mol/L·s) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|

| 298 | 0.1 | Data Not Available | Data Not Available | Data Not Available |

| 308 | 0.1 | Data Not Available | Data Not Available | Data Not Available |

Similarly, the scientific literature lacks information on equilibrium studies for reversible reactions involving this compound. Such studies are crucial for understanding the extent to which a reaction will proceed and the final distribution of reactants and products. For a reversible reaction, the equilibrium constant (Kc) provides a measure of this distribution. openstax.orgscienceskool.co.uk

For instance, the formation of an ester from this compound and a carboxylic acid would likely be a reversible process. An equilibrium study would involve allowing the reaction to reach a state where the concentrations of reactants and products are no longer changing and then measuring these concentrations to calculate the equilibrium constant. docbrown.info

Table 2: Hypothetical Data for Equilibrium Analysis of a Reversible Reaction of this compound This table is for illustrative purposes only, as no experimental data has been found.

| Reaction | Initial Concentrations (mol/L) | Equilibrium Concentrations (mol/L) | Equilibrium Constant (Kc) |

|---|---|---|---|

| Esterification | Data Not Available | Data Not Available | Data Not Available |

Derivatization and Analog Synthesis: Exploring Structure Reactivity Relationships Within the 2 4 Ethylphenoxy Ethanol Scaffold

Design and Synthesis of Chemically Modified Analogues

The ethyl group at the para-position of the phenoxy ring serves as a key lipophilic handle that can be readily functionalized to introduce a variety of other groups. The benzylic position of this group (the carbon atom attached directly to the aromatic ring) is particularly susceptible to oxidation and radical reactions.

Oxidation: The ethyl group can be oxidized to afford alcohol, ketone, or carboxylic acid functionalities. For instance, controlled oxidation can yield 2-(4-(1-hydroxyethyl)phenoxy)ethanol, introducing a secondary alcohol and a new chiral center. More vigorous oxidation can produce 2-(4-acetylphenoxy)ethanol, and ultimately, 4-(2-hydroxyethoxy)benzoic acid. A related analog, 2-(4-(hydroxymethyl)phenoxy)ethanol, has been documented, representing oxidation of a methyl group in a similar scaffold. nih.gov

Halogenation: Benzylic halogenation, typically using N-bromosuccinimide (NBS) under radical initiation, can introduce a bromine atom to form 2-(4-(1-bromoethyl)phenoxy)ethanol. This halogenated intermediate is a versatile precursor for subsequent nucleophilic substitution reactions, allowing for the introduction of amines, azides, cyanides, and other functional groups.

| Starting Material | Reagent(s) | Potential Product | Modification Type |

| 2-(4-Ethylphenoxy)ethanol | KMnO₄ (controlled) | 2-(4-Acetylphenoxy)ethanol | Oxidation |

| This compound | N-Bromosuccinimide, AIBN | 2-(4-(1-Bromoethyl)phenoxy)ethanol | Halogenation |

| 2-(4-(1-Bromoethyl)phenoxy)ethanol | Sodium Azide (NaN₃) | 2-(4-(1-Azidoethyl)phenoxy)ethanol | Nucleophilic Substitution |

| This compound | CrO₃, H₂SO₄ | 4-(2-Hydroxyethoxy)benzoic acid | Complete Oxidation |

The primary hydroxyl group is a highly versatile site for derivatization, most commonly through esterification and etherification reactions.

Esterification: The reaction of this compound with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) in the presence of an acid catalyst yields the corresponding esters. chemguide.co.uk This process, known as Fischer-Speier esterification when using a carboxylic acid and alcohol, is a reversible reaction often driven to completion by removing the water formed. masterorganicchemistry.comchemguide.co.uk This modification is a common strategy to increase lipophilicity and alter the polarity of the parent molecule.

Etherification: The hydroxyl group can be converted into an ether linkage via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction allows for the extension of the carbon chain or the introduction of various alkyl or aryl groups.

| Reaction Type | Reagent(s) | Product Name |

| Esterification | ||

| Acetic Anhydride, Pyridine | 2-(4-Ethylphenoxy)ethyl acetate (B1210297) | |

| Benzoyl Chloride, Triethylamine | 2-(4-Ethylphenoxy)ethyl benzoate | |

| Propanoic Acid, H₂SO₄ | 2-(4-Ethylphenoxy)ethyl propanoate | |

| Etherification | ||

| 1. NaH; 2. Methyl Iodide | 1-(2-Methoxyethoxy)-4-ethylbenzene | |

| 1. NaH; 2. Benzyl Bromide | 1-(2-(Benzyloxy)ethoxy)-4-ethylbenzene |

The aromatic ring of the phenoxy moiety can be modified through electrophilic aromatic substitution to introduce various substituents. The nature of these substituents—whether electron-donating (EDG) or electron-withdrawing (EWG)—profoundly influences the electronic properties of the entire molecule. researchgate.net The existing ethyl and ethoxy groups are both ortho-, para-directing activators.

Nitration: Introducing a nitro group (-NO₂), a strong EWG, can be achieved using a mixture of nitric acid and sulfuric acid. This deactivates the ring towards further electrophilic substitution and increases the acidity of the phenolic proton in related structures. The synthesis of related dinitrophenoxyethanol compounds has been demonstrated. researchgate.net

Halogenation: Electrophilic halogenation with reagents like Br₂ in the presence of a Lewis acid can install halogen atoms (e.g., Br, Cl) on the ring, which act as deactivating but ortho-, para-directing groups.

Reduction of Nitro Group: A nitro group, once installed, can be readily reduced to an amino group (-NH₂), a strong EDG. A common method for this transformation is the use of iron (Fe) powder in the presence of an acid like ammonium (B1175870) chloride. mdpi.com This conversion dramatically alters the electronic and chemical nature of the ring, making it more susceptible to electrophilic attack and introducing a basic site.

| Substituent | Formula | Electronic Effect | Influence on Reactivity |

| Nitro | -NO₂ | Strong Electron-Withdrawing | Deactivates ring, increases acidity |

| Amino | -NH₂ | Strong Electron-Donating | Activates ring, introduces basicity |

| Bromo | -Br | Weakly Electron-Withdrawing | Deactivates ring (inductive), ortho/para directing |

| Acetyl | -COCH₃ | Moderately Electron-Withdrawing | Deactivates ring, meta directing |

Advanced Synthetic Strategies for Complex Phenoxyethanol (B1677644) Derivatives

Beyond simple functional group interconversions, advanced synthetic methodologies can be employed to construct more complex and stereochemically defined analogs.

While this compound itself is achiral, chirality can be introduced into its derivatives, particularly by modifying the two-carbon linker between the phenoxy and hydroxyl groups. The synthesis of specific enantiomers is crucial in many applications, as different stereoisomers can exhibit distinct biological activities.

A primary strategy for accessing chiral analogs is the nucleophilic ring-opening of a chiral epoxide with 4-ethylphenol (B45693).

Using (R)-propylene oxide as the starting material, reaction with the sodium salt of 4-ethylphenol would yield (R)-1-(4-ethylphenoxy)propan-2-ol.

Conversely, employing (S)-propylene oxide would furnish the (S)-enantiomer.

This approach provides excellent control over the stereochemistry at the secondary alcohol position. Other methods, such as the biocatalytic reduction of a ketone precursor (e.g., 2-(4-ethylphenoxy)acetophenone) using specific enzymes or microorganisms, can also yield enantiomerically enriched alcohols. nih.gov Dynamic kinetic resolution (DKR) is another powerful technique that combines enzymatic acylation with in-situ racemization of the slower-reacting alcohol enantiomer to theoretically achieve a 100% yield of a single enantiopure ester. mdpi.com

| Chiral Building Block | Reagent | Chiral Product | Synthetic Strategy |

| (R)-Propylene oxide | 4-Ethylphenol, NaH | (R)-1-(4-Ethylphenoxy)propan-2-ol | Asymmetric Synthesis |

| (S)-Propylene oxide | 4-Ethylphenol, NaH | (S)-1-(4-Ethylphenoxy)propan-2-ol | Asymmetric Synthesis |

| rac-1-(4-Ethylphenoxy)propan-2-ol | Lipase, Acyl donor | (R)-1-(4-Ethylphenoxy)propan-2-yl acetate + (S)-1-(4-Ethylphenoxy)propan-2-ol | Kinetic Resolution |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, offer an efficient pathway to molecular complexity. rsc.org The this compound scaffold can be incorporated into MCRs by first transforming it into a reactive component.

For example, oxidation of the terminal hydroxyl group of this compound would yield 2-(4-ethylphenoxy)acetaldehyde. This aldehyde is now a suitable substrate for several classic MCRs:

Biginelli Reaction: The aldehyde can be condensed with urea (B33335) and a β-ketoester (like ethyl acetoacetate) under acidic conditions to construct a dihydropyrimidinone core, a privileged scaffold in medicinal chemistry. mdpi.com

Ugi Reaction: The aldehyde can react with an amine, an isocyanide, and a carboxylic acid in a four-component reaction to rapidly generate α-acylamino carboxamide derivatives.

Passerini Reaction: A three-component reaction between the aldehyde, an isocyanide, and a carboxylic acid would yield α-acyloxy carboxamides.

These strategies allow for the rapid generation of diverse libraries of complex molecules built around the core this compound structure.

| MCR Name | Key Intermediate | Other Reactants | Resulting Scaffold |

| Biginelli Reaction | 2-(4-Ethylphenoxy)acetaldehyde | Ethyl acetoacetate, Urea | Dihydropyrimidinone |

| Ugi Reaction | 2-(4-Ethylphenoxy)acetaldehyde | Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |

| Passerini Reaction | 2-(4-Ethylphenoxy)acetaldehyde | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide |

Influence of Structural Modifications on Chemical Reactivity

The chemical reactivity of the this compound scaffold can be significantly influenced by introducing structural modifications. These changes, primarily involving the addition of substituents to the aromatic ring or alterations to the ethanol (B145695) side chain, can modulate the electronic and steric characteristics of the molecule. Such modifications have a direct impact on reaction rates, selectivity, and yields in various derivatization processes. Furthermore, theoretical models provide a framework for understanding and predicting the relationship between a derivative's structure and its chemical activity.

Electronic and Steric Effects of Substituents on Reaction Rates

The rate at which this compound and its analogs undergo chemical reactions is fundamentally governed by the interplay of electronic and steric effects imparted by their substituents.

Electronic Effects: The electronic nature of substituents on the phenoxy ring plays a crucial role in modulating the reactivity of both the aromatic ring and the ethanol side chain. The aromatic ring is susceptible to electrophilic substitution reactions. cir-safety.org

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack and increasing reaction rates.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the ring, deactivating it and slowing down the rate of electrophilic substitution. nih.gov

The reactivity of the hydroxyl group on the ethanol side chain is also influenced by these electronic effects. The presence of EWGs on the aromatic ring can increase the acidity of the hydroxyl proton, making it more susceptible to deprotonation by a base. Conversely, EDGs will decrease its acidity.

Steric Effects: The size and spatial arrangement of substituents can physically hinder the approach of reactants to the reactive sites of the molecule, a phenomenon known as steric hindrance. researchgate.net

Bulky substituents, particularly those positioned near a reaction center, can significantly decrease the rate of a reaction. For instance, a large group at the ortho position to the phenoxy ether linkage could impede reactions at that site or at the hydroxyl group of the side chain.

The concept of steric hindrance is a critical consideration in predicting the outcome of reactions involving substituted phenols and their derivatives. researchgate.net

Below is an interactive data table illustrating the predicted effects of different substituents on reaction rates.

| Substituent | Electronic Effect | Steric Hindrance | Predicted Effect on Electrophilic Aromatic Substitution Rate |

|---|---|---|---|

| -CH3 (Methyl) | Electron-donating | Low | Increase |

| -NO2 (Nitro) | Electron-withdrawing | Moderate | Decrease |

| -C(CH3)3 (tert-Butyl) | Electron-donating | High | Decrease (due to sterics) |

| -OCH3 (Methoxy) | Electron-donating | Moderate | Increase |

Impact on Selectivity and Yields in Derivatization

Selectivity: In chemical reactions where multiple products can be formed, selectivity refers to the preference for the formation of one product over others.

Regioselectivity: The position of substitution on the aromatic ring is directed by the existing substituents. The ethyl group in this compound is an ortho-, para-director. The introduction of other substituents can influence the regiochemical outcome of subsequent reactions. The interplay between the directing effects of multiple substituents and steric hindrance determines the final product distribution.

Chemoselectivity: In molecules with multiple functional groups, structural features can dictate which group reacts preferentially. For example, in a derivative of this compound containing both a hydroxyl and a carboxyl group, the more acidic carboxyl group would likely react preferentially with a base.

High selectivity for the desired product minimizes the formation of byproducts, thus increasing the theoretical maximum yield.

Factors that increase the reaction rate, such as the use of activating substituents or catalysts, can lead to higher yields in a given timeframe, provided side reactions are not accelerated to a greater extent. The Lebedev process, for converting ethanol to butadiene, is an example where catalyst and reaction conditions are optimized to maximize the yield of the desired product. researchgate.net

The following interactive table provides predicted outcomes for the Friedel-Crafts acylation of substituted this compound derivatives.

| Ortho-Substituent to Ether Linkage | Directing Effect | Steric Hindrance | Predicted Major Isomer | Predicted Yield |

|---|---|---|---|---|

| -H | Ortho, para-directing (from ethyl group) | Low | Acylation at the other ortho position | High |

| -OCH3 | Strongly ortho, para-directing | Moderate | Acylation directed by the methoxy (B1213986) group | Moderate-High |

| -C(CH3)3 | Ortho, para-directing | High | Acylation at the less hindered ortho position | Low-Moderate |

Theoretical Correlation of Structure with Chemical Activity

Computational chemistry offers valuable tools for correlating the molecular structure of this compound and its analogs with their chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the observed activity of a series of compounds. nih.gov By analyzing a set of derivatives with known reactivities, models can be developed to predict the activity of new, untested compounds. These models often use descriptors that quantify the electronic and steric properties of the substituents. nih.gov

Molecular Orbital Theory: Computational methods can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy generally corresponds to greater reactivity towards electrophiles.

The LUMO energy is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests greater reactivity towards nucleophiles.

Studies on the dehydration and dehydrogenation of ethanol on nanoclusters have utilized computational methods to predict reaction pathways and energy barriers, demonstrating the power of theoretical calculations in understanding chemical reactivity. nih.gov These theoretical approaches, when combined with experimental data, provide a comprehensive understanding of the structure-reactivity relationships within the this compound scaffold and its derivatives.

Applications of 2 4 Ethylphenoxy Ethanol in Advanced Materials and Chemical Synthesis

Utilization as a Building Block in Complex Organic Synthesis

The structural features of 2-(4-Ethylphenoxy)ethanol, namely the hydroxyl group and the substituted benzene (B151609) ring, render it a valuable building block for the construction of more complex molecular architectures. Its utility is particularly evident in its role as a precursor for advanced intermediates and its potential for participation in multi-component coupling reactions.

In organic synthesis, the term "building block" or "synthon" refers to a molecule whose structure is incorporated into a larger, more complex final product. Phenoxyethanol (B1677644) derivatives are frequently employed in this capacity. For example, the related compound ethyl-2-(4-aminophenoxy) acetate (B1210297) serves as a key building synthon for creating novel dual hypoglycemic agents. mdpi.com Similarly, 2-(4-ethoxyphenyl)-2-methyl propanol (B110389) is a crucial intermediate in the synthesis of the insecticide etofenprox. google.comgoogle.com

The this compound molecule can be chemically modified at two primary locations: the terminal hydroxyl group and the aromatic ring. The hydroxyl group can undergo a wide range of reactions typical of primary alcohols, including:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion into other ethers.

Oxidation: Formation of the corresponding aldehyde or carboxylic acid.

Halogenation: Replacement of the hydroxyl group with a halogen to create a more reactive intermediate.

These transformations convert this compound into a variety of advanced organic intermediates, which can then be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. google.comgoogle.com The "building block" method, which utilizes reactive intermediates for the systematic construction of larger molecules, has been successfully applied to prepare complex structures like polyaza-crown ethers from similar chloro-functionalized precursors. orgsyn.org

Table 1: Potential Reactions for Intermediate Synthesis

| Reaction Type | Reactant | Product Class | Potential Application of Product |

| Esterification | Acryloyl chloride | Acrylate Ester | Monomer for polymerization |

| Williamson Ether Synthesis | Propargyl bromide | Terminal Alkyne | Intermediate for click chemistry |

| Oxidation (e.g., with PCC) | Pyridinium (B92312) chlorochromate | Aldehyde | Intermediate for condensation reactions |

| Tosylation | Tosyl chloride | Tosylate | Intermediate with a good leaving group |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.govnih.gov These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

While direct participation of this compound in specific MCRs is not extensively documented, its functional groups suggest a strong potential for such applications. The terminal hydroxyl group allows it to act as the alcohol component in important MCRs. For instance, in the Ugi four-component reaction, an alcohol can be one of the starting materials. Research has shown that coupling the Ugi reaction with a subsequent intramolecular Mitsunobu substitution, which involves an alcohol reacting with a phenol (B47542), can produce complex heterocyclic scaffolds like dihydrobenzoxazinones. beilstein-journals.org Given that this compound possesses a hydroxyl group, it could theoretically be employed in similar MCR-based strategies to synthesize diverse, drug-like molecules. beilstein-journals.org The Povarov reaction, another type of MCR used to synthesize quinolines, also demonstrates the versatility of using varied starting components in these complex transformations. beilstein-journals.org

Integration into Polymer Chemistry Research

The dual functionality of this compound provides a pathway for its integration into polymer science, both as a source for specialty monomers and as a molecule for modifying existing polymer chains.

A monomer is a small molecule that can be chemically bonded to other identical or different molecules to form a polymer. This compound itself is not a monomer in the traditional sense, as it lacks a polymerizable group like a double bond. However, its reactive hydroxyl group allows for its straightforward conversion into a functional monomer.

By reacting the hydroxyl group with molecules containing a polymerizable moiety, a wide range of specialty monomers can be synthesized. For example:

Reacting this compound with acryloyl chloride or methacryloyl chloride would yield 2-(4-ethylphenoxy)ethyl acrylate or methacrylate (B99206) , respectively. These monomers can undergo free-radical polymerization.

Reaction to introduce a vinyl ether group would create a monomer suitable for cationic polymerization. This strategy is used with the parent compound, 2-(vinyloxy)ethanol (B1195950), which serves as a cornerstone for creating polymers with controlled molecular weights and architectures through living carbocationic polymerization. nbinno.comnbinno.com Research on the closely related monomer 2-(4-acetoxyphenoxy)ethyl vinyl ether shows its utility in cationic polymerization to produce poly(vinyl ether)s with pendant functional groups. researchgate.net

This approach allows the unique properties of the ethylphenoxy group—such as hydrophobicity, aromaticity, and rigidity—to be incorporated into the backbone or side chains of a polymer, creating materials with tailored thermal and mechanical properties. nih.govresearchgate.net

Beyond creating monomers, this compound can be used to alter the properties of existing polymers. As a polymer modifier, the molecule can be grafted onto a polymer backbone that contains reactive functional groups. For instance, research has shown that alcohols like 2-(2-pyridile)ethanol can react with the epoxy groups in glycidyl (B131873) methacrylate copolymers. scispace.com This modification, through a ring-opening reaction, incorporates the bulky side group into the polymer, leading to an increase in its rigidity and glass transition temperature (Tg). scispace.com Similarly, this compound could be reacted with polymers containing epoxy, isocyanate, or acid chloride groups to modify their final properties.

Furthermore, this compound can serve as a precursor to a cross-linking agent. A cross-linker is a molecule that forms chemical bonds between polymer chains, creating a three-dimensional network. nih.gov To function as a cross-linker, the molecule must have at least two reactive sites. This compound could be chemically altered to possess two polymerizable groups, for example, by reacting both the hydroxyl group and a position on the aromatic ring. This difunctional molecule could then be co-polymerized with other monomers to create a cross-linked polymer network with enhanced thermal stability and mechanical strength. mdpi.com

Research on this compound as a Solvent or Co-solvent in Chemical Processes

This compound belongs to the glycol ether class of solvents. atamanchemicals.comwikipedia.org Glycol ethers are known for their excellent performance as solvents due to their bifunctional nature, containing both an ether and an alcohol group in the same molecule. atamankimya.com This structure imparts a unique combination of properties that make them highly effective in a variety of chemical processes.

The key characteristics of glycol ethers like this compound include:

High Solvency: They can dissolve a wide range of substances, including resins, oils, waxes, and dyes. The molecule has both a polar hydroxyl end and a non-polar ethylphenoxy end, allowing it to solubilize both polar and non-polar compounds.

Coupling Agency: They are hydrotropic, meaning they can make hydrophobic compounds soluble in aqueous systems. solvents.org.uk This makes them excellent coupling agents for stabilizing water/organic mixtures, which is particularly useful in the formulation of cleaners, coatings, and inks.

High Boiling Point: Compared to lower molecular weight alcohols and ethers, glycol ethers have higher boiling points, which results in slower evaporation rates. atamanchemicals.comwikipedia.org This property is advantageous in applications like surface coatings, where it allows for a more even finish.

As a member of the E-series of glycol ethers (derived from ethylene (B1197577) glycol), this compound shares these favorable properties. wikipedia.orgatamankimya.com Its structure makes it an effective medium for chemical reactions where reactants have different polarities. It can also be used as a co-solvent with alcohols like ethanol (B145695) or methanol (B129727) in reduction reactions or other synthetic transformations. google.com

Table 2: Comparison of Properties of Selected Glycol Ethers

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Phenoxyethanol (B1175444) | C₈H₁₀O₂ | 138.16 | 245 |

| 2-Butoxyethanol | C₆H₁₄O₂ | 118.17 | 171 |

| This compound | C₁₀H₁₄O₂ | 166.22 | ~285 (est.) |

| 2-Ethoxyethanol | C₄H₁₀O₂ | 90.12 | 135 |

Solvent Properties for Specific Chemical Transformations

Glycol ethers, as a class, are recognized for their excellent solvency for a wide range of resins, dyes, and other organic materials. atamanchemicals.comwikipedia.org 2-Phenoxyethanol, the parent compound of this compound, is widely used as a solvent for cellulose (B213188) acetate, dyes, inks, and resins. acs.orgwikipedia.org While specific research on this compound as a solvent in chemical reactions is limited, its structural similarity to other well-known glycol ethers allows for informed predictions of its potential applications.

The presence of the ethyl group on the phenyl ring in this compound is expected to enhance its non-polar character compared to 2-phenoxyethanol, potentially improving its ability to dissolve less polar reactants and reagents. The terminal hydroxyl group allows it to engage in hydrogen bonding, contributing to its ability to dissolve polar compounds and to act as a proton source or acceptor in reaction mechanisms.

One area where this compound could find application is in polymerization reactions. For instance, the related compound 2-(vinyloxy)ethanol is a key monomer in the synthesis of advanced polymers through living carbocationic polymerization, where solvent choice is critical for controlling polymer chain growth and properties. nbinno.comnbinno.com The solvent properties of this compound could be beneficial in such systems, particularly where solubility of both the monomer and the growing polymer chain is crucial.

Furthermore, aryloxyethanols can serve as more than just inert solvents; they can also participate as reactants. For example, in the synthesis of aryloxyalkyl esters from phenolic esters using halogenated alcohols, the aryloxyethanol moiety becomes incorporated into the final product structure. researchgate.net This dual role as both solvent and reactant can be advantageous in streamlining synthetic processes.

| Parameter | Description | Estimated Value for this compound |

| δD (Dispersion) | Relates to van der Waals forces. | Moderate to High |

| δP (Polar) | Relates to dipole-dipole interactions. | Moderate |

| δH (Hydrogen Bonding) | Relates to the ability to donate or accept hydrogen bonds. | Moderate |

| This table presents estimated values based on the structural features of this compound and comparison with related compounds. Precise experimental determination is required for accurate values. |

The expected moderate values for both polar and hydrogen bonding parameters, combined with a potentially higher dispersion component due to the ethyl group, suggest that this compound could be a versatile solvent for a range of chemical transformations, including nucleophilic substitutions, condensations, and polymerizations.

Evaluation in Green Solvent Systems

The principles of green chemistry encourage the use of solvents that are environmentally benign, derived from renewable resources, biodegradable, and have low toxicity. wikipedia.orgorientjchem.org The evaluation of this compound as a green solvent involves assessing its performance against these criteria.